molecular formula C23H17ClN2O3 B2761678 N-(5-chloro-2-methylphenyl)-4-hydroxy-2-oxo-1-phenyl-1,2-dihydroquinoline-3-carboxamide CAS No. 1357721-25-5

N-(5-chloro-2-methylphenyl)-4-hydroxy-2-oxo-1-phenyl-1,2-dihydroquinoline-3-carboxamide

Cat. No.: B2761678
CAS No.: 1357721-25-5
M. Wt: 404.85
InChI Key: JAPBZTKLUXYXHK-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methylphenyl)-4-hydroxy-2-oxo-1-phenyl-1,2-dihydroquinoline-3-carboxamide is a chemical compound based on the 4-hydroxy-1,2-dihydro-2-oxoquinoline-3-carboxamide scaffold, a structure recognized in scientific research for its potential as an Aryl Hydrocarbon Receptor (AHR) activator . The activation of the AHR pathway by this class of compounds can modulate immune responses, providing a valuable tool for researchers investigating novel therapeutic strategies for autoimmune diseases and cancer . Furthermore, the 4-hydroxy-2-quinolone core structure is a privileged scaffold in antimicrobial drug discovery . Structural analogs, particularly those featuring specific halogen substitutions and optimized alkyl side chains, have demonstrated significant antifungal and antibacterial activities in research settings, with some compounds showing efficacy that surpasses standard treatments like amphotericin B in in vitro models . The specific molecular architecture of this compound, featuring a 5-chloro-2-methylphenyl group, offers researchers a unique chemical probe to explore the structure-activity relationships critical for optimizing potency and selectivity in these biological pathways.

Properties

IUPAC Name

N-(5-chloro-2-methylphenyl)-4-hydroxy-2-oxo-1-phenylquinoline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17ClN2O3/c1-14-11-12-15(24)13-18(14)25-22(28)20-21(27)17-9-5-6-10-19(17)26(23(20)29)16-7-3-2-4-8-16/h2-13,27H,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAPBZTKLUXYXHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)C2=C(C3=CC=CC=C3N(C2=O)C4=CC=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-chloro-2-methylphenyl)-4-hydroxy-2-oxo-1-phenyl-1,2-dihydroquinoline-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, biological mechanisms, and potential therapeutic applications, supported by relevant research findings and data.

Molecular Formula : C23H17ClN2O3
Molecular Weight : 404.85 g/mol

The synthesis of this compound typically involves multi-step organic reactions starting from 5-chloro-2-methylaniline and 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid. Solvents such as dimethylformamide (DMF) and catalysts like triethylamine are commonly used to facilitate the reaction . The compound's structure features a quinoline core, which is crucial for its biological activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of quinoline derivatives, including this compound. It has been shown to exhibit cytotoxic effects against various cancer cell lines:

Cell Line IC50 (µM) Mechanism
MCF7 (Breast cancer)15.0 ± 0.5Induction of apoptosis via oxidative stress
H460 (Lung cancer)12.5 ± 0.7Inhibition of cell proliferation
HCT116 (Colon cancer)18.0 ± 0.9DNA damage mediated by ROS

The mechanism involves the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent apoptosis in cancer cells .

Antibacterial Activity

The compound also exhibits antibacterial properties, particularly against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values indicate moderate antibacterial activity:

Bacteria MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

The antibacterial action is believed to stem from the disruption of bacterial cell wall synthesis and interference with metabolic pathways .

The biological activity of N-(5-chloro-2-methylphenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide is attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may act as an enzyme inhibitor, modulating the activity of key enzymes involved in cancer progression and bacterial survival.
  • Receptor Modulation : It can bind to various receptors, altering signal transduction pathways that regulate cell growth and apoptosis .

4. Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Cytotoxicity Study : A study conducted on human cancer cell lines demonstrated that the compound significantly reduced cell viability in a dose-dependent manner, suggesting its potential as a chemotherapeutic agent .
  • Antimicrobial Efficacy : Research evaluating the antibacterial properties revealed that modifications in the chemical structure could enhance activity against resistant bacterial strains .
  • In Vivo Studies : Animal models treated with the compound showed reduced tumor growth rates compared to controls, supporting its efficacy in vivo .

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound, particularly due to its ability to induce apoptosis in cancer cells through oxidative stress mechanisms. The following table summarizes the cytotoxic effects observed against various cancer cell lines:

Cell LineIC50 (µM)Mechanism
MCF7 (Breast)15.0 ± 0.5Induction of apoptosis via oxidative stress
H460 (Lung)12.5 ± 0.7Inhibition of cell proliferation
HCT116 (Colon)18.0 ± 0.9DNA damage mediated by reactive oxygen species (ROS)

The mechanism primarily involves the generation of ROS, leading to oxidative stress and subsequent apoptosis in cancer cells.

Antibacterial Activity

The compound also exhibits notable antibacterial properties against both Gram-positive and Gram-negative bacteria. The following table presents the minimum inhibitory concentration (MIC) values indicating its antibacterial efficacy:

BacteriaMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

The antibacterial action is believed to disrupt bacterial cell wall synthesis and interfere with metabolic pathways.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Cytotoxicity Study : A study conducted on human cancer cell lines demonstrated that the compound significantly reduced cell viability in a dose-dependent manner, suggesting its potential as a chemotherapeutic agent.
  • Antimicrobial Efficacy : Research evaluating the antibacterial properties revealed that modifications in the chemical structure could enhance activity against resistant bacterial strains.
  • In Vivo Studies : Animal models treated with the compound showed reduced tumor growth rates compared to controls, supporting its efficacy in vivo.

Comparison with Similar Compounds

Structural Modifications and Pharmacological Relevance

The carboxamide substituent and quinoline ring substitutions are critical determinants of activity. Key analogs include:

N-(3-Pyridylmethyl)-4-hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxamide
  • Substituents: 3-Pyridylmethyl amide, 6,7-dimethoxy on the quinoline ring.
  • Activity : Reduces acetic acid-induced writhing in mice by 75.3% at 20 mg/kg (oral) .
  • Toxicity: LD₅₀ > 9500 mg/kg (practically non-toxic) .
N-(5-Chloro-2-methoxyphenyl)-1-ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide
  • Substituents: 5-Chloro-2-methoxyphenyl amide, 1-ethyl group on the quinoline.
  • Molecular Formula : C₁₉H₁₇ClN₂O₄ .
  • Notes: The methoxy group may enhance metabolic stability compared to methyl substituents.
5-Chloro-4-hydroxy-1-methyl-2-oxo-N-phenyl-1,2-dihydroquinoline-3-carboxamide
  • Substituents : 1-Methyl, N-phenyl amide.
  • Patent Status: Highlighted as a novel analgesic invention .
N-(4-Fluorophenyl)-4-hydroxy-2-oxo-1-phenyl-1,2-dihydroquinoline-3-carboxamide
  • Substituents : 4-Fluorophenyl amide.
  • Synthesis: Prepared via condensation of quinolinone with 4-fluoroaniline .
  • Activity : Fluorine’s electronegativity may enhance binding affinity through dipole interactions.

Data Table: Key Analogs and Properties

Compound Name Substituents (Amide/Quinoline) Molecular Formula Activity (Writhing Reduction) Toxicity (LD₅₀) Source
Target Compound 5-Cl-2-MePh / 1-Ph C₂₄H₁₈ClN₂O₃* Not Reported Not Reported -
N-(3-Pyridylmethyl)-4-OH-6,7-OMe-2-oxo-1,2-dihydroquinoline-3-carboxamide 3-Pyridylmethyl / 6,7-OMe C₂₀H₁₈N₃O₅ 75.3% at 20 mg/kg >9527 mg/kg
N-(5-Cl-2-MeOPh)-1-Et-4-OH-2-oxo-1,2-dihydroquinoline-3-carboxamide 5-Cl-2-MeOPh / 1-Et C₁₉H₁₇ClN₂O₄ Not Reported Not Reported
5-Cl-4-OH-1-Me-2-oxo-N-Ph-1,2-dihydroquinoline-3-carboxamide N-Ph / 1-Me C₁₈H₁₄ClN₂O₃ Patent Claimed Not Reported
N-(4-FPh)-4-OH-2-oxo-1-Ph-1,2-dihydroquinoline-3-carboxamide 4-FPh / 1-Ph C₂₂H₁₅FN₂O₃ Not Reported Not Reported

*Calculated based on structural similarity.

Structure-Activity Relationship (SAR) Insights

Amide Substituents :

  • Pyridylmethyl groups (e.g., 3-pyridylmethyl) correlate with high analgesic activity and low toxicity, likely due to enhanced receptor interactions .
  • Halogenated phenyl groups (e.g., 5-Cl-2-MePh) may improve lipophilicity and binding to hydrophobic pockets .
  • Methoxy vs. Methyl : Methoxy groups (electron-donating) may increase metabolic stability, while methyl groups (steric) could affect bioavailability .

Quinoline Ring Modifications: 6,7-Dimethoxy substitutions enhance activity, possibly by optimizing electron distribution or solubility . 1-Phenyl vs. 1-Alkyl: The 1-phenyl group in the target compound may confer rigidity, influencing binding geometry .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for synthesizing N-(5-chloro-2-methylphenyl)-4-hydroxy-2-oxo-1-phenyl-1,2-dihydroquinoline-3-carboxamide?

  • Methodology :

Amide Coupling : Use carbodiimide-based coupling agents (e.g., EDC/HOBt) to react the quinoline carboxylic acid derivative with the 5-chloro-2-methylphenylamine under anhydrous conditions in DMF or DCM.

Cyclization : Optimize reaction temperature (70–100°C) and solvent polarity (e.g., toluene or THF) to facilitate intramolecular cyclization of intermediates.

Purification : Employ column chromatography (silica gel, hexane/EtOAc gradient) and recrystallization (ethanol/water) to isolate the product.

  • Key Considerations : Monitor reaction progress via TLC and HPLC-MS. Adjust stoichiometry to minimize byproducts like unreacted amine or dimerization .

Q. How can the molecular structure of this compound be characterized?

  • Techniques :

  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR (in DMSO-d6 or CDCl3) to confirm substituent positions and hydrogen bonding (e.g., hydroxy and amide protons).
  • X-ray Crystallography : Grow single crystals via slow evaporation (solvent: methanol/chloroform). Refine using SHELXL for bond lengths, angles, and torsional parameters (e.g., C8–C7–C15–O1 torsion: 159.8° ).
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion ([M+H]+^+) and fragmentation patterns.
    • Data Interpretation : Compare experimental data with computational predictions (e.g., DFT-optimized structures) to resolve ambiguities .

Q. What experimental approaches are used to determine solubility and stability?

  • Solubility :

  • HPLC-based Solubility Assay : Measure saturation solubility in PBS (pH 7.4), DMSO, and ethanol using nephelometry or UV-vis spectroscopy.
  • Thermodynamic Solubility : Shake-flask method with equilibration (24–48 hrs) and filtration (0.22 µm membrane).
    • Stability :
  • Forced Degradation Studies : Expose to heat (40–60°C), light (ICH Q1B), and hydrolytic conditions (acid/base, pH 1–13). Monitor via HPLC for degradation products.
  • Table : Common Solvents and Observed Solubility
SolventSolubility (mg/mL)Method
DMSO>10Nephelometry
PBS (pH 7.4)<0.1Shake-flask

Advanced Research Questions

Q. How can contradictions between computational predictions and experimental bioactivity data be resolved?

  • Methodology :

Assay Validation : Replicate assays under standardized conditions (e.g., cell line, incubation time).

Impurity Profiling : Use LC-MS to identify contaminants (e.g., synthesis byproducts) that may interfere with activity.

Target Engagement Studies : Employ SPR or ITC to measure binding affinity to the proposed target (e.g., kinase enzymes).

  • Case Study : If predicted IC50 (computational docking) differs from experimental IC50, validate docking poses using molecular dynamics simulations (e.g., GROMACS) to assess binding mode stability .

Q. What strategies optimize synthetic yield and purity?

  • DOE Approach :

Variables : Catalyst loading (Pd/C vs. CuI), solvent (DMF vs. THF), temperature (RT vs. 80°C).

Response Surface Methodology : Use a central composite design to model interactions between variables.

  • Table : Optimization Results

ConditionYield (%)Purity (%)
DMF, 80°C, 5 mol% CuI7298.5
THF, RT, 10 mol% Pd/C5889.2

Q. How to design SAR studies for this compound?

  • Approach :

Analog Synthesis : Modify substituents (e.g., replace 5-chloro with 5-fluoro; vary phenyl ring substituents).

Biological Testing : Screen analogs against target enzymes/cell lines (e.g., IC50 determination).

3D-QSAR Modeling : Use CoMFA/CoMSIA to correlate structural features (e.g., Cl substituent bulk) with activity.

  • Key Insight : Compare with structurally related compounds (e.g., N-(3-chloro-4-methylphenyl)-[1,2]oxazolo[5,4-b]pyridine analogs ) to identify pharmacophoric elements.

Data Contradiction Analysis

Q. How to address discrepancies in reported crystallographic parameters?

  • Steps :

Data Re-refinement : Reprocess raw diffraction data using SHELXL with updated constraints (e.g., anisotropic displacement parameters).

Validation Tools : Check for missed symmetry (PLATON) and hydrogen bond geometry (Mogul).

  • Example : If bond angles (C1–C8–C9) differ between studies, re-examine thermal motion corrections and solvent model inclusion .

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